2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene
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Description
2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene, also known as 2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene, is a useful research compound. Its molecular formula is C132H168 and its molecular weight is 1754.796. The purity is usually 95%.
BenchChem offers high-quality 2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electronic and Charge Transport Properties
A study by Bouba et al. (2021) investigated the electronic properties, hole, and electron mobilities of fluorinated and chlorinated nanographene of benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene. The research found that fluorination and chlorination significantly reduce the bandgap energy of the molecule, suggesting its potential in optoelectronics due to its n-type behavior and stable electron affinities (Bouba, Nya, Ngui, & Ndjaka, 2021).
Redox Behavior of Chromophores
Shoji et al. (2008) synthesized compounds using a cycloaddition reaction and examined their redox behavior, which revealed multistep electrochemical reduction properties. This study indicates potential applications in electronic devices due to their significant color change under electrochemical reduction (Shoji, Ito, Toyota, Yasunami, & Morita, 2008).
Complexing Abilities in Crown Ethers
Research by Akabori and Tsuchiya (1990) on crown ethers containing dicinnamoyl groups showcased their complexing abilities, which could be relevant in developing molecular recognition systems and host-guest chemistry applications (Akabori & Tsuchiya, 1990).
Applications in Polymer Solar Cells
He et al. (2019) focused on wide bandgap donor-acceptor conjugated polymers for photovoltaic applications. The study highlighted the importance of specific molecular structures in achieving high power conversion efficiencies, which is crucial for the development of efficient solar cells (He, Li, Tian, Tong, Zhang, Liu, Xie, Geng, & Wang, 2019).
properties
InChI |
InChI=1S/C132H168/c1-7-13-19-25-31-37-40-46-52-58-64-91(61-55-49-43-34-28-22-16-10-4)85-94-67-70-97-100-73-76-103-107-80-83-110-114-90-96(87-93(63-57-51-45-36-30-24-18-12-6)66-60-54-48-42-39-33-27-21-15-9-3)69-72-99(114)102-75-78-105-108-81-84-111-113-89-95(86-92(62-56-50-44-35-29-23-17-11-5)65-59-53-47-41-38-32-26-20-14-8-2)68-71-98(113)101-74-77-104-106-79-82-109(112(97)88-94)118-115(100)121(103)127-130(124(106)118)128-122(104)116(101)119(111)126(108)132(128)129-123(105)117(102)120(110)125(107)131(127)129/h67-84,88-93H,7-66,85-87H2,1-6H3 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSJBXROESAIIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CC1=CC2=C3C=CC4=C5C=CC6=C7C=CC(=CC7=C8C=CC9=C7C=CC%10=C%11C=CC(=CC%11=C%11C=CC%12=C%13C=CC(=C2C=C1)C1=C%13C2=C(C4=C31)C1=C(C9=C8C6=C51)C1=C2C%12=C%11C%10=C71)CC(CCCCCCCCCC)CCCCCCCCCCCC)CC(CCCCCCCCCC)CCCCCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C132H168 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1754.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene |
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